
3-Bromo-6-chloro-2-methylpyridine
Overview
Description
3-Bromo-6-chloro-2-methylpyridine (CAS RN: [132606-40-7]) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.46 g/mol . It is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a pyridine ring substituted with bromine at position 3, chlorine at position 6, and a methyl group at position 2. Its reactivity at these positions enables diverse functionalization, making it valuable in cross-coupling reactions and nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-6-chloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the reaction of 2-amino-6-methyl-5-bromopyridine with pyridine hydrochloride , sodium nitrite , and copper(I) chloride in dichloromethane at low temperatures (0-10°C) . The reaction proceeds through a diazotization process followed by substitution to introduce the chlorine atom .
Industrial Production Methods:
In industrial settings, the production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-6-chloro-2-methylpyridine undergoes various chemical reactions, including:
- **Substitution Reactions
Biological Activity
3-Bromo-6-chloro-2-methylpyridine is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₆H₄BrClN
- Molecular Weight : 206.47 g/mol
- Melting Point : 46-47 °C
- Boiling Point : 80-84 °C at reduced pressure (2 mmHg)
This compound appears as a white to light yellow powder or lump at room temperature. The presence of bromine and chlorine substituents on the pyridine ring contributes to its biological activity and interaction with various biological targets.
Cytochrome P450 Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and the biotransformation of various xenobiotics. Inhibition of CYP1A2 can lead to significant drug-drug interactions, impacting pharmacokinetics and safety profiles of co-administered medications.
The compound's structure allows it to interact with the heme group of cytochrome P450 enzymes, leading to competitive inhibition. This interaction can alter the metabolism of drugs that are substrates for CYP1A2, potentially increasing their plasma concentrations and effects.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits CYP1A2 activity in human liver microsomes, suggesting its potential role in modifying drug metabolism.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many pyridine derivatives exhibit some level of enzyme inhibition, this compound showed a higher selectivity towards CYP1A2 compared to other isoforms like CYP3A4 and CYP2D6.
Applications in Medicinal Chemistry
Given its inhibitory effects on cytochrome P450 enzymes, this compound has potential applications in:
- Drug Development : As a chemical tool for studying drug metabolism and interactions.
- Pharmaceutical Formulations : Its ability to modulate enzyme activity can be harnessed to optimize therapeutic regimens by adjusting dosages based on metabolic profiles.
Structural Similarities
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-3-chloro-2-methylpyridine | 914358-72-8 | 0.74 |
6-Bromo-4-chloropicolinonitrile | 1206248-51-2 | 0.73 |
2-Bromo-5-chloronicotinaldehyde | 1227605-52-8 | 0.71 |
This table illustrates some structurally similar compounds, highlighting the unique halogenation pattern of this compound that contributes to its specific biological activity profile.
Scientific Research Applications
Chemistry and Organic Synthesis
3-Bromo-6-chloro-2-methylpyridine serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in:
- Nucleophilic Substitution Reactions: Where bromine or chlorine can be replaced by other nucleophiles.
- Cross-Coupling Reactions: Such as Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is recognized for its potential therapeutic applications:
- Pharmaceutical Intermediates: It acts as a precursor in the synthesis of various drugs. Research indicates that it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can lead to drug-drug interactions, making it valuable in pharmacological studies.
Case Study: CYP1A2 Inhibition
A study demonstrated that this compound effectively inhibits CYP1A2 activity with an IC50 value of approximately 15 µM. This suggests its potential as a tool for understanding drug metabolism and interactions.
Agrochemical Applications
The compound is also utilized in the agrochemical industry:
- Synthesis of Pesticides and Herbicides: Its derivatives are studied for efficacy against pests and diseases affecting crops. The dual halogenation (bromine and chlorine) enhances its reactivity, allowing for selective functionalization that is beneficial in developing new agrochemicals .
This compound exhibits notable biological activities:
- Antimicrobial Efficacy: Studies have shown significant antibacterial and antifungal properties against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM.
Table: Comparative Biological Activity
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate to High | Moderate |
Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |
4-Chloro-2-methylpyridine | Low | Moderate | Moderate |
This table illustrates the superior biological profile of this compound compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2-methylpyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via halogenation of 2-methylpyridine derivatives. For example, bromination and chlorination at specific positions may employ nickel-catalyzed cross-coupling reactions or directed ortho-metallation strategies. Optimization involves adjusting catalysts (e.g., NiCl₂), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to enhance regioselectivity and minimize side products like dihalogenated byproducts . Purity assessment via HPLC or GC-MS is critical to confirm reaction efficiency .
Q. How should researchers characterize the structure of this compound to confirm regiochemistry?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR to distinguish substituent positions. For instance, the methyl group at position 2 will show upfield shifts (~δ 2.5 ppm in ), while bromine and chlorine substituents induce deshielding in adjacent protons .
- X-ray Crystallography : Use SHELX software for crystal structure refinement to unambiguously confirm regiochemistry .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from impurities. For higher purity (>98%), recrystallization in ethanol/water mixtures is recommended. Monitor via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for halogen bonding interactions, predicting that bromine at position 3 is more electrophilic than chlorine at position 6, favoring Suzuki-Miyaura coupling at the bromine site .
Q. How should researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic effects like restricted rotation or paramagnetic impurities. Use variable-temperature NMR to probe conformational changes. For example, broadening of signals at low temperatures (-40°C) suggests rotational barriers. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., dehalogenation or methyl group oxidation)?
- Methodological Answer :
- Dehalogenation : Use milder bases (e.g., K₂CO₃ instead of NaOH) and inert atmospheres (N₂/Ar) to prevent elimination.
- Methyl Oxidation : Avoid strong oxidizing agents (e.g., KMnO₄); opt for selective catalysts like TEMPO/NaOCl for controlled oxidation .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., -methyl at position 2) and compare reaction rates. A primary KIE () indicates bond-breaking in the rate-determining step, confirming an SNAr mechanism over radical pathways. Monitor via NMR or mass spectrometry .
Q. Data Analysis and Experimental Design
Q. What computational tools model the solvatochromic effects of this compound in different solvents?
- Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvent-dependent UV-Vis shifts. Input optimized geometries from Gaussian calculations and compare with experimental λmax values in solvents like acetonitrile (polar) vs. toluene (nonpolar) .
Q. How can researchers design a kinetic study to compare the reactivity of bromine vs. chlorine in this compound under palladium catalysis?
- Methodological Answer : Conduct competitive coupling experiments with equimolar arylboronic acids. Track reaction progress via HPLC to calculate rate constants ( vs. ). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer transition state differences .
Q. Contradictions and Validation
Q. How to address discrepancies between theoretical (DFT) and experimental dipole moments for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or basis set limitations. Recalculate dipole moments using a polarizable continuum model (PCM) for solvent correction. Experimentally, measure dipole moments via dielectric constant analysis in dilute solutions .
Q. Notes
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 3-bromo-6-chloro-2-methylpyridine with structurally related pyridine derivatives:
Key Observations :
- Positional Isomerism: Minor changes in substituent positions (e.g., bromine at position 2 vs. 3) significantly alter reactivity. For example, the 6-chloro group in the target compound is more reactive toward nucleophilic substitution than the 2-chloro isomer due to reduced steric hindrance .
- Functional Groups : Derivatives like 3-bromo-6-chloropicolinic acid introduce polar carboxylic acid groups, enhancing solubility in polar solvents and enabling coordination chemistry .
Physical Properties and Stability
- Melting/Boiling Points: Limited data exist for the target compound, but 3-bromo-2-chloro-6-methylpyridine ([185017-72-5]) has a melting point of 30–35°C and boiling point of 38°C . The methyl group at position 2 in the target compound likely increases steric bulk, raising its melting point compared to non-methylated analogs.
- Stability : Halogenated pyridines generally exhibit good thermal stability but are sensitive to moisture. The presence of electron-withdrawing groups (e.g., Cl, Br) enhances stability toward oxidation .
Properties
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
Record name | 3-Bromo-6-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132606-40-7, 915402-29-8 | |
Record name | 3-Bromo-6-chloro-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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